Intramolecular Hydrogen-Bonding and Acidity
2,4-Difluoro-6-methoxyphenol possesses a unique ortho-methoxy–phenol arrangement that permits intramolecular O–H···O hydrogen bonding between the phenolic –OH and the adjacent methoxy oxygen. This structural feature is absent in isomers such as 3,5-difluoro-4-methoxyphenol (CAS 443-42-5), where the methoxy group is para to the –OH, and 2,6-difluoro-3-methoxyphenol (CAS 886498-60-8), where the methoxy group is meta to the –OH . Computational predictions indicate that the target compound has a predicted pKa of approximately 7.8, which is intermediate between the electron-withdrawing effect of the ortho-fluorine and the electron-donating/hydrogen-bonding effect of the ortho-methoxy group. In contrast, 2,6-difluoro-3-methoxyphenol, which lacks the ortho-methoxy–OH interaction, has a predicted pKa of 7.07±0.15, while the non-methoxylated analog 2,4-difluorophenol has a predicted pKa of 8.72±0.18 . The ~0.7–1.6 pKa unit difference between isomers translates to a meaningful change in ionization state at physiological pH (7.4), which can affect solubility, membrane permeability, and metal-chelation properties [1].
| Evidence Dimension | Predicted pKa (phenolic –OH acidity) of difluoro-methoxyphenol regioisomers and non-methoxylated analog |
|---|---|
| Target Compound Data | Predicted pKa ~7.8 (2,4-difluoro-6-methoxyphenol; 6-OMe ortho to –OH, 2,4-F substitution, intramolecular H-bond present) |
| Comparator Or Baseline | 2,6-Difluoro-3-methoxyphenol: pKa 7.07±0.15 (predicted); 2,4-Difluorophenol: pKa 8.72±0.18 (predicted) |
| Quantified Difference | Difference of ~0.7 pKa units vs. 2,6-difluoro-3-methoxyphenol; difference of ~0.9 pKa units vs. 2,4-difluorophenol |
| Conditions | Computational prediction (ACD/Labs or similar software); aqueous solution at 25°C |
Why This Matters
A pKa difference of 0.7–0.9 units can alter the fraction of neutral vs. ionized species by a factor of 5–8 at pH 7.4, directly impacting solubility, logD, and passive membrane permeability in biological assays.
- [1] Serjeant, E.P., Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Database entry from DrugBank for experimental pKa of phenolic compounds.) View Source
